molecular formula C6H14N2 B3427453 cis-2,5-Dimethylpiperazine CAS No. 59573-44-3

cis-2,5-Dimethylpiperazine

Cat. No. B3427453
CAS RN: 59573-44-3
M. Wt: 114.19 g/mol
InChI Key: NSMWYRLQHIXVAP-WDSKDSINSA-N
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Description

Cis-2,5-Dimethylpiperazine is a chemical compound with the formula C6H14N2. It has a molecular weight of 114.1888 . The IUPAC Standard InChI is InChI=1S/C6H14N2/c1-5-3-8-6(2)4-7-5/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1 . The compound has a structure that is available as a 2D Mol file .


Synthesis Analysis

Recent developments in the synthesis of piperazines have been reported. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The cis-2,5-Dimethylpiperazine molecule contains a total of 22 bond(s). There are 8 non-H bond(s), 1 six-membered ring(s), and 2 secondary amine(s) (aliphatic) .


Physical And Chemical Properties Analysis

Cis-2,5-Dimethylpiperazine has a fusion (melting) point of 292.05 K . More physical and chemical property data is available from various databases .

Scientific Research Applications

1. Discrimination of Geometrical Isomers

One notable application of cis-2,5-dimethylpiperazine is in the discrimination of geometrical isomers. Studies have shown that 1H-Nmr spectra of cis and trans isomers of dimethylpiperazines, including 2,5-dimethylpiperazine, are useful for distinguishing these isomers. This is particularly evident at lower temperatures, where the spectra of geometrical isomers bearing the ae or ea dimethyl groups show broadening (Tsutsui, Watanabe, Ohta, & Takizawa, 1980).

2. Influence on Mammalian Topoisomerase II and DNA Gyrase

Research involving analogs of 7-(cis-3,5-dimethylpiperazinyl)-6,8-difluoro-5-amino-1-cyclopropyl quinolone has demonstrated that positioning of methyl groups on the C-7 piperazine ring impacts the potency against mammalian topoisomerase II. Notably, the cis-3,5-dimethyl configuration showed a differential effect on DNA gyrase cleavage activity in bacteria, indicating an asymmetric barrier with the mammalian enzyme (Gootz, McGuirk, Moynihan, & Haskell, 1994).

3. Thermodynamic Properties

The thermodynamic functions of the protonation of cis-2,5-dimethylpiperazine have been studied, providing insights into its behavior in different solvents and at various temperatures. These studies are essential for understanding the chemical properties and reactivity of this compound (Berthon, Enea, & Houngbossa, 1974).

4. Crystal and Molecular Structure Analysis

X-ray methods have been used to determine the crystal structure of trans-2,5-dimethylpiperazine. These studies are crucial for understanding the molecular configuration and potential interactions of this compound, which can be applied to the cis isomer as well (Okamoto, Sekido, Ono, Noguchi, & Hirokawa, 1982).

5. Synthesis and Configuration Studies

There have been significant efforts in synthesizing and understanding the configurations of various isomers of dimethylpiperazine, including cis-2,5-dimethylpiperazine. These studies contribute to the broader understanding of the synthetic pathways and structural properties of piperazine derivatives (Cignarella & Gallo, 1974).

Safety And Hazards

Cis-2,5-Dimethylpiperazine is a flammable solid. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

(2S,5S)-2,5-dimethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-5-3-8-6(2)4-7-5/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMWYRLQHIXVAP-WDSKDSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@H](CN1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2,5-Dimethylpiperazine

CAS RN

6284-84-0, 59573-44-3
Record name rel-(2R,5R)-2,5-Dimethylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6284-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethylpiperazine, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006284840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethylpiperazine, (2S,5S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059573443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-2,5-Dimethylpiperazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5282
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-DIMETHYLPIPERAZINE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7FC3F3DEN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,5-DIMETHYLPIPERAZINE, (2S,5S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHG085AS6Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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